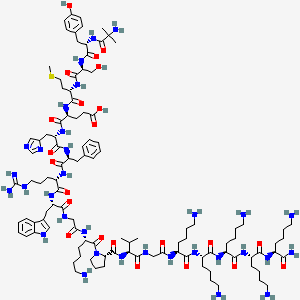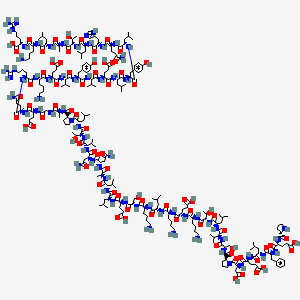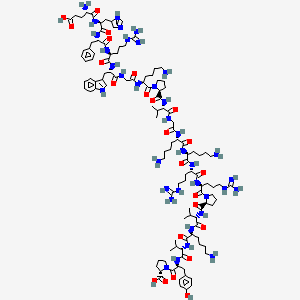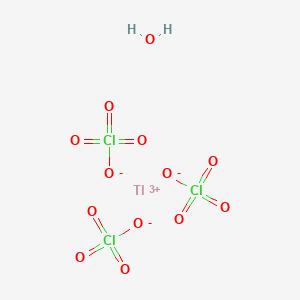
Glyceryl-2-13C trihexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl-2-13C trihexadecanoate is synthesized through esterification reactions involving glycerol and palmitic acid. The process involves the incorporation of the 13C isotope at the second carbon position of the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Glyceryl-2-13C trihexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the triacylglycerol into its corresponding fatty acid and glycerol derivatives.
Hydrolysis: The compound can be hydrolyzed to yield glycerol and palmitic acid.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Palmitic acid and glycerol.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: Various triacylglycerol derivatives depending on the alcohol used.
Scientific Research Applications
Glyceryl-2-13C trihexadecanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer in metabolic studies to investigate the pathways of lipid metabolism.
Biology: To study the absorption, distribution, and metabolism of dietary fats in biological systems.
Medicine: In research related to obesity, diabetes, and cardiovascular diseases to understand the role of dietary fats in these conditions.
Industry: Used in the development of nutritional supplements and functional foods to enhance the understanding of fat metabolism
Mechanism of Action
The mechanism of action of Glyceryl-2-13C trihexadecanoate involves its incorporation into metabolic pathways where it acts as a tracer. The 13C isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolism of dietary fats. The molecular targets and pathways involved include the enzymatic breakdown of triacylglycerols by lipases and the subsequent absorption and utilization of fatty acids and glycerol in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Glyceryl-2-13C tripalmitate
- Glyceryl-1-13C trihexadecanoate
- Glyceryl-3-13C trihexadecanoate
Uniqueness
Glyceryl-2-13C trihexadecanoate is unique due to the specific incorporation of the 13C isotope at the second carbon position of the glycerol backbone. This specific labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in metabolic research. Compared to other similar compounds, it provides distinct advantages in terms of isotopic enrichment and stability .
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-KRXTUEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584043 |
Source


|
| Record name | (2-~13~C)Propane-1,2,3-triyl trihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-33-5 |
Source


|
| Record name | (2-~13~C)Propane-1,2,3-triyl trihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)






![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)

